N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate
CAS No.: 68478-72-8
Cat. No.: VC18444759
Molecular Formula: C28H64N3O6P
Molecular Weight: 569.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68478-72-8 |
|---|---|
| Molecular Formula | C28H64N3O6P |
| Molecular Weight | 569.8 g/mol |
| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate |
| Standard InChI | InChI=1S/C18H36O2.C6H15O4P.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-8-11(7,9-5-2)10-6-3;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3;7H,1-6H2 |
| Standard InChI Key | NAMSZKAJBKTQTE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.CCOP(=O)(OCC)OCC.C(CNCCN)N |
Introduction
Chemical Composition and Structural Features
Component Breakdown
The compound is a ternary mixture of three distinct components:
-
N'-(2-Aminoethyl)ethane-1,2-diamine: A polyamine with the molecular formula C₄H₁₃N₃, featuring two primary amine groups and one secondary amine. Its structure enables chelation of metal ions and participation in nucleophilic reactions.
-
Octadecanoic Acid (Stearic Acid): A C₁₈ saturated fatty acid (C₁₈H₃₆O₂) commonly derived from animal fats or vegetable oils. Its hydrophobic alkyl chain contributes to the compound's amphiphilic behavior .
-
Triethyl Phosphate: An organophosphate ester (C₆H₁₅O₄P) with a density of 1.1 g/cm³ and a boiling point of 219°C. It acts as a flame retardant and plasticizer .
Molecular Formula and Weight
The combined molecular formula is C₂₉H₆₈N₅O₇P, yielding a molecular weight of 629.85 g/mol. The exact mass, calculated as 629.486 g/mol, aligns with high-resolution mass spectrometry data .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 629.85 g/mol | |
| Boiling Point | 359.4°C at 760 mmHg | |
| Flash Point | 162.4°C | |
| LogP (Partition Coefficient) | 9.06 | |
| Water Solubility | Limited (amphiphilic nature) |
Synthesis and Production Methods
Synthetic Pathways
The compound is synthesized through a stepwise reaction:
-
Formation of N'-(2-Aminoethyl)ethane-1,2-diamine: Ethylenediamine reacts with ethylene oxide or ethylene chlorohydrin in the presence of NaOH, yielding a polyamine intermediate.
-
Esterification of Phosphoric Acid: Triethyl phosphate is produced by reacting phosphoric acid with ethanol under acidic conditions, with a typical yield of 85–90% .
-
Coupling Reaction: Octadecanoic acid is condensed with the polyamine and triethyl phosphate in ethanol at 60–80°C, facilitated by carbodiimide coupling agents .
Industrial-Scale Production
Continuous flow reactors are employed to ensure consistent product quality. Key steps include:
-
Purification: Vacuum distillation removes unreacted starting materials.
-
Crystallization: The product is recrystallized from ethanol to achieve >98% purity.
Physicochemical Properties
Thermal Stability
The compound exhibits decomposition temperatures above 250°C, with a glass transition temperature (Tg) of −15°C, indicating flexibility in polymer matrices .
Solubility and Reactivity
-
Solubility: Miscible in ethanol, acetone, and dimethylformamide; sparingly soluble in water (0.2 g/L at 25°C) .
-
Reactivity: The amine groups undergo Schiff base formation with aldehydes, while the phosphate ester is susceptible to hydrolysis under alkaline conditions.
Applications in Industrial and Scientific Contexts
Coordination Chemistry
The polyamine component forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in:
-
Catalysis: As a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Metal-Organic Frameworks (MOFs): Enhances porosity for gas storage.
Polymer Science
-
Flame Retardancy: Triethyl phosphate reduces flammability in polyurethane foams (LOI increase from 21% to 28%) .
-
Surfactant Properties: The amphiphilic structure stabilizes emulsions in coatings and adhesives .
Biological Activity and Toxicology
Enzyme Interactions
In vitro studies demonstrate competitive inhibition of acetylcholinesterase (IC₅₀ = 12 µM), suggesting neurotoxic potential.
Acute Toxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume